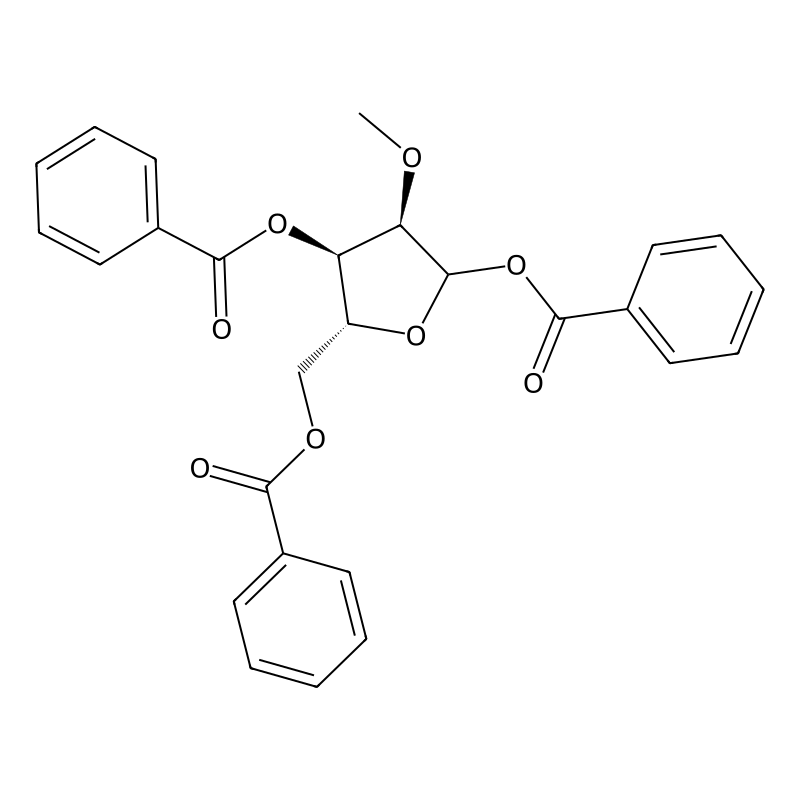1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Nucleoside Synthesis
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose finds application as a key intermediate in the synthesis of artificial nucleosides. These nucleosides are molecules that mimic the natural building blocks of RNA and DNA. A closely related compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, serves as a starting material for nucleoside synthesis through a reaction known as the silyl-Hilbert–Johnson reaction . The benzoyl groups (chemical modification with the C6H5CO- unit) are later removed to yield the final nucleoside product.
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a modified sugar derivative of D-ribofuranose, characterized by the presence of three benzoyl groups and a methoxy group at the 2-position. Its molecular formula is C27H24O8, with a molecular weight of approximately 476.47 g/mol . This compound is primarily utilized in organic synthesis, particularly in the preparation of nucleosides and oligonucleotides.
- Deprotection Reactions: The benzoyl groups can be removed under mild alkaline or acidic conditions to yield the corresponding D-ribofuranose derivatives.
- Glycosylation Reactions: It can act as a glycosyl donor in reactions to form nucleosides or other glycosides when reacted with appropriate acceptors.
- Methylation Reactions: The methoxy group at the 2-position can be involved in further methylation or substitution reactions .
The synthesis of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose typically involves several steps:
- Methylation of D-Ribofuranose: D-ribofuranose is first methylated at the 2-position using methyl iodide or another methylating agent.
- Benzoylation: The resulting compound undergoes benzoylation using benzoyl chloride in the presence of a base like pyridine to introduce three benzoyl groups at the 1, 3, and 5 positions.
- Purification: The product is purified through recrystallization or chromatography to obtain pure 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose .
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose has several applications:
- Nucleoside Synthesis: It serves as an intermediate in synthesizing modified nucleosides used in research and pharmaceutical applications.
- Oligonucleotide Synthesis: The compound is used as a building block for synthesizing oligonucleotides with specific modifications that enhance stability and efficacy against nucleases .
- Proteomics Research: It is also utilized in proteomics for studying glycosylation patterns on proteins .
Interaction studies involving 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose focus on its role as a substrate or reactant in various biochemical pathways. Its derivatives have been shown to interact with enzymes involved in nucleotide metabolism and can inhibit certain viral polymerases due to their structural similarity to natural nucleosides. These interactions are critical for understanding how modified nucleosides can act as therapeutics .
Several compounds share structural similarities with 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Contains an acetyl group at the 1-position | Acetylation alters reactivity compared to tri-benzoylation |
| 1,3,5-Tri-O-benzoyl-D-ribofuranose | Lacks the methoxy group | More reactive due to absence of steric hindrance from methoxy |
| 2'-O-Methyl-D-ribofuranose | No benzoyl groups | Simpler structure with different biological properties |
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is unique due to its combination of three benzoyl groups and a methoxy group at the second position, which enhances its stability and reactivity compared to other similar compounds. This unique structure allows for specific interactions in biochemical pathways and applications in drug development.








